molecular formula C12H16O4 B3021495 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid CAS No. 709031-28-7

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

Cat. No. B3021495
Key on ui cas rn: 709031-28-7
M. Wt: 224.25 g/mol
InChI Key: UDKIRRNUAXWHTO-UHFFFAOYSA-N
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Patent
US07205432B2

Procedure details

30 g of 1-acetyladamantane was added to solution of 6.8 g of NaOH in 500 mL of water. The temperature of the suspension was increased to 40–50° C. and 80 g of potassium permanganate was added during a period of 1.5 h. The obtained mixture was stirred at 50–55° C. for 6 h and thereafter at room temperature 27° C. for 17 h followed by separation of the formed manganese dioxide precipitate by means of filtration. After the filtrate work-up that included acidification of filtrate, extractions with organic solvent and concentration of the combined organic phases, 28 g of partly crystallized material was obtained. Recrystallization of the material gave 13.6 g of the target 3-hydroxyadamantaneglyoxylic acid (1) as white crystalline solid with the purity 92.1% according to GC analysis of the corresponding methyl ester.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)(=[O:3])[CH3:2].[OH-:14].[Na+].[Mn]([O-])(=O)(=O)=[O:17].[K+].[OH2:22]>>[OH:14][C:6]12[CH2:12][CH:10]3[CH2:9][CH:8]([CH2:13][C:4]([C:1](=[O:3])[C:2]([OH:17])=[O:22])([CH2:11]3)[CH2:5]1)[CH2:7]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)C12CC3CC(CC(C1)C3)C2
Name
Quantity
6.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at 50–55° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the suspension was increased to 40–50° C.
CUSTOM
Type
CUSTOM
Details
at room temperature 27° C. for 17 h followed by separation of the formed manganese dioxide precipitate by means of filtration
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
acidification of filtrate, extractions with organic solvent and concentration of the combined organic phases, 28 g of partly crystallized material
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
Recrystallization of the material

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)C2)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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